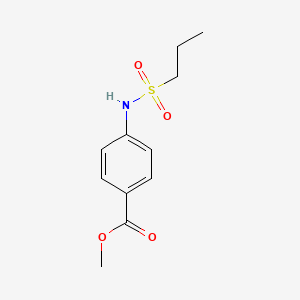

Methyl 4-(propane-1-sulfonamido)benzoate

描述

“Methyl 4-(propane-1-sulfonamido)benzoate” is a chemical compound with the molecular formula C11H15NO4S . It is available for purchase from various suppliers .

Molecular Structure Analysis

The molecule contains a total of 32 atoms: 15 Hydrogen atoms, 11 Carbon atoms, 1 Nitrogen atom, 4 Oxygen atoms, and 1 Sulfur atom . It has 32 bonds in total, including 17 non-H bonds, 9 multiple bonds, 6 rotatable bonds, 3 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 aromatic ester, and 1 sulfonamide .Physical And Chemical Properties Analysis

The molecular weight of “Methyl 4-(propane-1-sulfonamido)benzoate” is 257.31 . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the retrieved data.科学研究应用

Spectroscopy and Computational Analysis

Research on derivatives of sulfonamide, including compounds similar to Methyl 4-(propane-1-sulfonamido)benzoate, has led to insights into their spectra, electronic structure, and potential biological activities. Studies employing experimental and computational approaches have detailed the molecular structure, vibrational analysis, and electronic delocalization, highlighting their antimicrobial activity and potential as inhibitors in molecular docking investigations (V. Vetrivelan, 2019). Similarly, research on sulfonamide compounds has provided extensive data on their synthesis, structural characterization, and electronic properties through density functional theory (DFT) studies, revealing their charge transfer mechanisms and potential applications (K. Sarojini et al., 2012).

Material Science and Rheology

In material science, the modification of polymers using sulfonamide derivatives has been explored for applications such as thickeners in cosmetics and drug carriers. For instance, hydrophobically modified poly(vinyl alcohol) synthesized with alkoxy-substituted methyl gallate and sulfonamide groups has shown improved rheological properties, indicating its potential in various industrial applications (A. Shedge et al., 2010).

Synthesis and Cytotoxic Activity

Research into the synthesis of sulfonamide derivatives, including those related to Methyl 4-(propane-1-sulfonamido)benzoate, has yielded compounds with evaluated cytotoxic activities against cancer cell lines, underscoring the therapeutic potential of these chemicals. The methods of synthesis and the evaluation of their cytotoxic properties offer a pathway for developing novel anticancer agents (Omar Gómez-García et al., 2017).

Nanotechnology and Nanocomposite Membranes

The development of nanocomposite membranes incorporating sulfonamide-based nanoparticles has demonstrated the potential for enhanced proton conductivity, suggesting applications in fuel cells and other energy technologies. This research shows the viability of sulfonamide derivatives in improving the performance of polymer electrolyte membranes (Parisa Salarizadeh et al., 2021).

Antimicrobial and Molecular Docking Studies

Studies on the antimicrobial effects and molecular docking simulations of sulfonamide derivatives have revealed their potential as bioactive agents against various pathogens. These compounds, through computational and experimental analyses, have shown promise in inhibiting crucial bacterial enzymes, pointing towards their applicability in combating antibiotic-resistant bacteria (H. Saleem et al., 2018).

属性

IUPAC Name |

methyl 4-(propylsulfonylamino)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO4S/c1-3-8-17(14,15)12-10-6-4-9(5-7-10)11(13)16-2/h4-7,12H,3,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQRLCFHUBGBENJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)(=O)NC1=CC=C(C=C1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-(propane-1-sulfonamido)benzoate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6H-[1,2,4]Triazolo[1,5-c]pyrimidin-5-one](/img/structure/B1417698.png)

![potassium (R)-2-(6-hydroxybenzo[d]thiazol-2-yl)-4,5-dihydrothiazole-4-carboxylate](/img/structure/B1417699.png)

![3-[4-(3-Trifluoromethoxyphenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one](/img/structure/B1417701.png)

![Ethyl 4-oxo-3,4-dihydropyrrolo[2,1-f][1,2,4]triazine-6-carboxylate](/img/structure/B1417704.png)

![2-(pyridin-3-yl)-3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-4-one](/img/structure/B1417705.png)

![9-(4-Methylphenyl)-2-(4-propylpiperazin-1-yl)-5,6,7,9-tetrahydropyrazolo[3,4-b]pyrimido[4,5-d]azepine](/img/structure/B1417706.png)